molecular formula C11H21NO4 B2517895 (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine CAS No. 1821776-37-7

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

Cat. No.: B2517895
CAS No.: 1821776-37-7
M. Wt: 231.292
InChI Key: QEHPTNBZJUDZGO-IUCAKERBSA-N
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Description

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine is a chiral morpholine derivative. The compound features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position and a hydroxyethyl group at the 3-position. The stereochemistry of the compound is defined by the (S)-configuration at both the 3- and 1-positions, making it an important molecule in asymmetric synthesis and chiral chemistry.

Mechanism of Action

Target of Action

Morpholine derivatives have been reported to exhibit inhibitory action against the zinc-containing carbonic anhydrase ca-ii enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action . This interaction with the target can lead to changes in the enzyme’s activity, thereby affecting the biochemical processes it regulates.

Biochemical Pathways

It’s known that carbonic anhydrases, such as ca-ii, catalyze the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is involved in various metabolic processes, many physiological and pathological activities, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .

Pharmacokinetics

Morpholine-based compounds have been reported to be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics . These modifications can influence the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The inhibition of ca-ii by morpholine-based compounds can disrupt the enzyme’s role in various biochemical processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of morpholine-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available morpholine.

    Protection: The nitrogen atom of morpholine is protected using a tert-butoxycarbonyl (Boc) group.

    Substitution: The 3-position of the morpholine ring is then functionalized with a hydroxyethyl group through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, chiral catalysts and advanced separation techniques are employed to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted morpholine derivatives.

Scientific Research Applications

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Properties

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPTNBZJUDZGO-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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